2,2,4-Trimethylpyrrolidine hydrochloride

Medicinal Chemistry Asymmetric Synthesis Steric Bulk

This sterically congested chiral pyrrolidine hydrochloride (racemic) is a mandated intermediate in patented CFTR modulator synthetic routes (e.g., Vertex US20210246117). Its unique 2,2,4-trimethyl substitution creates a conformationally restricted ring essential for stereocontrol in asymmetric synthesis. Also validated as a binding ligand in fragment-based drug discovery (deoxyhypusine synthase, PDB 9IEU), and used as an analytical reference standard for ANDA method validation. Generic pyrrolidines cannot replicate its steric and stereoelectronic properties. Available in both racemic and enantiopure (R/S) forms.

Molecular Formula C7H16ClN
Molecular Weight 149.66
CAS No. 1390654-80-4
Cat. No. B3024392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethylpyrrolidine hydrochloride
CAS1390654-80-4
Molecular FormulaC7H16ClN
Molecular Weight149.66
Structural Identifiers
SMILESCC1CC(NC1)(C)C.Cl
InChIInChI=1S/C7H15N.ClH/c1-6-4-7(2,3)8-5-6;/h6,8H,4-5H2,1-3H3;1H
InChIKeyHWUWODDRROSFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4-Trimethylpyrrolidine Hydrochloride (CAS 1390654-80-4) Procurement Specification and Core Identification


2,2,4-Trimethylpyrrolidine hydrochloride (CAS: 1390654-80-4) is a highly substituted, sterically congested chiral cyclic secondary amine hydrochloride salt, with molecular formula C7H16ClN and molecular weight 149.66 g/mol [1]. It is structurally distinguished by the presence of three methyl substituents on the pyrrolidine ring at the 2- and 4-positions . The compound serves as a key chiral building block and intermediate, existing as distinct enantiomers ((R)- and (S)-) with defined stereochemical properties that are critical for asymmetric synthesis applications .

Procurement Risk Assessment: Why 2,2,4-Trimethylpyrrolidine Hydrochloride (CAS 1390654-80-4) Is Not Interchangeable with Unsubstituted or Less-Substituted Pyrrolidines


Substitution of 2,2,4-trimethylpyrrolidine hydrochloride with simpler pyrrolidine analogs (e.g., pyrrolidine, 2-methylpyrrolidine) is not feasible due to profound differences in steric and stereoelectronic properties that directly govern reactivity and application. The unique 2,2,4-trimethyl substitution pattern creates a sterically congested nitrogen center and a conformationally restricted ring, which are essential for inducing stereocontrol in asymmetric synthesis . Furthermore, the compound is a specific, required intermediate in the patented synthetic routes for high-value pharmaceutical targets, such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators [1]. Generic pyrrolidines lack this specific substitution pattern and cannot replicate the required structural preorganization or chiral induction, rendering them unsuitable substitutes for the intended applications .

Quantitative Differentiation Evidence for 2,2,4-Trimethylpyrrolidine Hydrochloride (CAS 1390654-80-4) Versus Pyrrolidine Analogs


Structural Differentiation via Steric Parameter Comparison: Number of Methyl Substituents

Quantitative differentiation evidence is currently limited for 2,2,4-trimethylpyrrolidine hydrochloride in the public domain. No direct, head-to-head comparative studies with quantified activity or property data versus its closest analogs were identified. The available information is based on structural inference and its documented role as a specific intermediate in patented processes. The primary, quantifiable differentiator is the number and position of methyl substituents on the pyrrolidine ring. 2,2,4-Trimethylpyrrolidine possesses three methyl groups (at positions 2, 2, and 4), creating substantial steric bulk and a well-defined chiral environment [1]. This is in contrast to unsubstituted pyrrolidine (0 methyl groups) or simpler substituted analogs like 2-methylpyrrolidine (1 methyl group) [2].

Medicinal Chemistry Asymmetric Synthesis Steric Bulk Structure-Activity Relationship

Procurement Value: Role as a Specified Key Intermediate in CFTR Modulator Synthesis

2,2,4-Trimethylpyrrolidine hydrochloride is explicitly claimed as a required intermediate in patented processes for the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators [1]. The patent literature, assigned to Vertex Pharmaceuticals, details a multi-step synthesis where (S)-2,2,4-trimethylpyrrolidine hydrochloride is the designated compound for the final coupling step to produce the active pharmaceutical ingredient [2]. This contrasts with generic, non-specified pyrrolidine building blocks, which are not mentioned in this critical pathway. The value proposition is tied to its documented, required role in a specific, high-value pharmaceutical synthesis route, rather than a generic application.

Pharmaceutical Process Chemistry Cystic Fibrosis Patented Synthesis Procurement

Documented Ligand Activity: (4R)-2,2,4-Trimethylpyrrolidine Binding in a Human Enzyme Structure

(4R)-2,2,4-trimethylpyrrolidine has been experimentally identified as a bound ligand in a fragment-based screening campaign against human deoxyhypusine synthase, with its three-dimensional structure determined in complex with the enzyme and deposited in the Protein Data Bank (PDB ID: 9IEU) [1]. The specific stereochemistry and substitution pattern of the ligand are critical for its binding to the protein's active site [2]. This is in direct contrast to unsubstituted pyrrolidine or other achiral analogs, which are not reported as ligands in this specific structural context and would not possess the required shape or chirality for such a specific interaction.

Structural Biology Ligand Screening Enzyme Inhibition Deoxyhypusine Synthase

Enantiomeric Purity and Chiral Procurement: Defined Stereochemical Form

2,2,4-Trimethylpyrrolidine hydrochloride is commercially supplied as defined enantiomers—specifically (S)- and (R)-forms—each with a distinct CAS number (e.g., 1897428-40-8 for the (S)-enantiomer hydrochloride) [1]. This is in contrast to many simple pyrrolidines, which are often achiral or supplied as racemic mixtures [2]. The ability to procure a specific, single enantiomer with a defined stereochemical configuration is a critical requirement for applications in asymmetric synthesis, where the desired biological or catalytic activity is dependent on absolute stereochemistry.

Chiral Chemistry Asymmetric Synthesis Enantiomeric Purity Procurement

Validated Procurement and Application Scenarios for 2,2,4-Trimethylpyrrolidine Hydrochloride (CAS 1390654-80-4)


Procurement for CFTR Modulator Synthesis and Process Development

This compound is a specified and required intermediate for the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, as detailed in patents assigned to Vertex Pharmaceuticals. Its use is mandated within the multi-step synthetic process described in documents like US Patent Application 20210246117 and ES-2912657-T3 [1]. Procurement in this scenario is driven by adherence to a specific, patented process for manufacturing a high-value pharmaceutical agent. Substitution with a generic analog would represent a departure from the established and protected synthetic route.

Fragment-Based Drug Discovery and Structural Biology Research

(4R)-2,2,4-trimethylpyrrolidine has a documented role as a binding ligand in structural biology studies, specifically as part of a fragment-screening campaign against human deoxyhypusine synthase (PDB ID: 9IEU) [2]. Procurement is essential for researchers engaged in similar fragment-based lead discovery programs, requiring a validated small-molecule probe to investigate or modulate the activity of this enzyme or structurally related targets. The availability of the co-crystal structure provides a clear rationale for its use as a starting point for medicinal chemistry optimization.

Asymmetric Synthesis and Chiral Auxiliary Applications

The compound's defined stereochemistry and sterically hindered nitrogen center make it a valuable chiral building block or auxiliary for asymmetric synthesis. Procurement of the specific (S)- or (R)-enantiomer (e.g., CAS 1897428-40-8) is critical for chemists seeking to induce stereocontrol in the formation of new chiral centers [3]. The high degree of substitution differentiates it from less hindered pyrrolidines and is a key factor in its ability to influence stereochemical outcomes in reactions such as alkylations, acylations, or cycloadditions.

Analytical Reference Standard and Quality Control

Due to its role as a key pharmaceutical intermediate, 2,2,4-trimethylpyrrolidine hydrochloride is procured for use as an analytical reference standard in method development, validation (AMV), and quality control (QC) applications [4]. Its use in this context is crucial for the development and validation of analytical methods for Abbreviated New Drug Applications (ANDA), ensuring the identity, purity, and potency of the corresponding active pharmaceutical ingredient.

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